
6,7-dihydro-3H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-3H-pteridin-4-one is a heterocyclic compound that belongs to the pteridine family It is characterized by a fused ring system consisting of a pyrazine ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-3H-pteridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with formic acid, followed by cyclization to form the pteridine ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
6,7-Dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pterin derivatives.
Reduction: Reduction reactions can convert it to tetrahydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pterin derivatives.
Reduction: Tetrahydropterin derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学研究应用
6,7-Dihydro-3H-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives.
Biology: The compound is involved in the biosynthesis of important cofactors such as tetrahydrobiopterin, which is essential for the hydroxylation of aromatic amino acids.
Medicine: It has potential therapeutic applications due to its role in the biosynthesis of neurotransmitters like serotonin and dopamine.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6,7-dihydro-3H-pteridin-4-one involves its role as a cofactor in enzymatic reactions. It acts as an electron donor in the hydroxylation of aromatic amino acids, facilitating the conversion of substrates to their hydroxylated products. The compound interacts with enzymes such as phenylalanine hydroxylase and tryptophan hydroxylase, playing a crucial role in the biosynthesis of neurotransmitters.
相似化合物的比较
Similar Compounds
7,8-Dihydro-L-biopterin: Another pteridine derivative involved in similar biochemical pathways.
Tetrahydrobiopterin: A fully reduced form of pteridine that acts as a cofactor in various hydroxylation reactions.
Neopterin: A pteridine derivative involved in immune response regulation.
Uniqueness
6,7-Dihydro-3H-pteridin-4-one is unique due to its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin and its involvement in the hydroxylation of aromatic amino acids. Its structural features and reactivity make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C6H6N4O |
|---|---|
分子量 |
150.14 g/mol |
IUPAC 名称 |
6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3H,1-2H2,(H,8,9,10,11) |
InChI 键 |
GAONJGYKEMDOIG-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C2C(=N1)C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


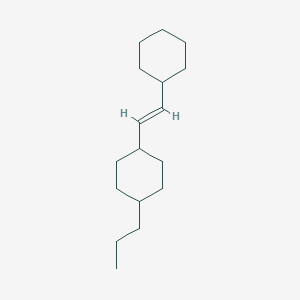
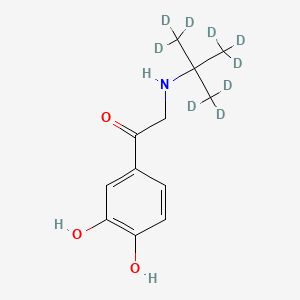
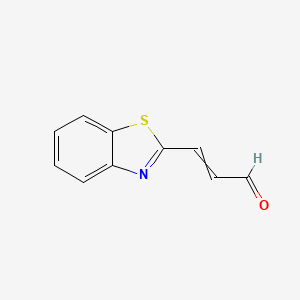

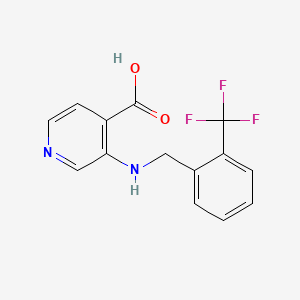
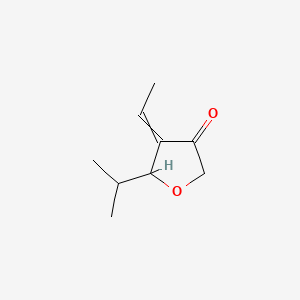
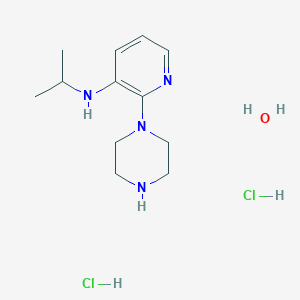
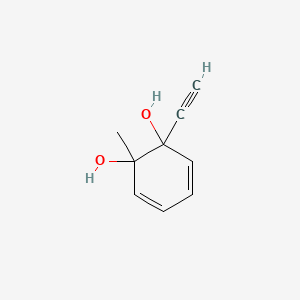
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)

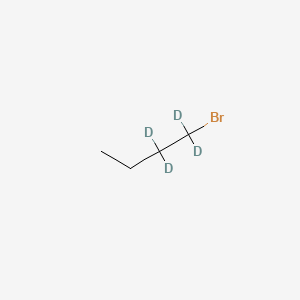
![1-Piperazineethanol, a-(4-amino-3,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]-](/img/structure/B13836501.png)
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)
